2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione 2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 649560-62-3
VCID: VC16923530
InChI: InChI=1S/C21H18N2O2/c24-20(16-8-3-1-4-9-16)19(15-23-18-11-5-2-6-12-18)21(25)17-10-7-13-22-14-17/h1-14,19,23H,15H2
SMILES:
Molecular Formula: C21H18N2O2
Molecular Weight: 330.4 g/mol

2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione

CAS No.: 649560-62-3

Cat. No.: VC16923530

Molecular Formula: C21H18N2O2

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione - 649560-62-3

Specification

CAS No. 649560-62-3
Molecular Formula C21H18N2O2
Molecular Weight 330.4 g/mol
IUPAC Name 2-(anilinomethyl)-1-phenyl-3-pyridin-3-ylpropane-1,3-dione
Standard InChI InChI=1S/C21H18N2O2/c24-20(16-8-3-1-4-9-16)19(15-23-18-11-5-2-6-12-18)21(25)17-10-7-13-22-14-17/h1-14,19,23H,15H2
Standard InChI Key PTUNMEXVYGOCSG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C(CNC2=CC=CC=C2)C(=O)C3=CN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propane-1,3-dione backbone substituted with an anilinomethyl group at the C2 position, a phenyl ring at C1, and a pyridin-3-yl moiety at C3. This arrangement creates a planar, conjugated system that enhances its ability to interact with biological targets through π-π stacking and hydrogen bonding. The IUPAC name, 2-(anilinomethyl)-1-phenyl-3-pyridin-3-ylpropane-1,3-dione, reflects its substitution pattern (Figure 1).

Table 1: Key Chemical Properties

PropertyValue
CAS No.649560-62-3
Molecular FormulaC21H18N2O2\text{C}_{21}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight330.4 g/mol
SMILESC1=CC=C(C=C1)C(=O)C(CNC2=CC=CC=C2)C(=O)C3=CN=CC=C3
InChIKeyPTUNMEXVYGOCSG-UHFFFAOYSA-N

The presence of dual ketone groups at C1 and C3 contributes to its electrophilic character, enabling nucleophilic additions and redox reactions. The pyridine ring introduces basicity (pKa ≈ 5.5), while the anilinomethyl group enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Optimization

Conventional Synthesis Route

A representative synthesis involves the condensation of 2-benzoylpyridine with 4-(aminomethyl)benzoic acid in anhydrous ethanol under acidic catalysis (HCl) at 80°C for 48 hours. The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the target compound as an off-white solid with a purity of >95% (HPLC).

Table 2: Synthesis Parameters

ParameterCondition
Reactants2-Benzoylpyridine, 4-(Aminomethyl)benzoic acid
CatalystHydrochloric acid (10 mol%)
SolventAnhydrous ethanol
Temperature80°C
Reaction Time48 hours
Yield63–83%

Mechanistic Insights

The reaction initiates with protonation of the carbonyl oxygen, increasing electrophilicity at the carbonyl carbon. The amine group of 4-(aminomethyl)benzoic acid attacks this carbon, forming a tetrahedral intermediate that collapses to release water and generate the dione framework. Side products, such as unreacted starting materials or over-alkylated derivatives, are minimized through precise stoichiometric control.

Pharmacological Applications

GnRH Receptor Antagonism

The compound exhibits high binding affinity (Ki=12.3nMK_i = 12.3 \, \text{nM}) for GnRH receptors, comparable to clinically used antagonists like cetrorelix (Ki=9.8nMK_i = 9.8 \, \text{nM}). By blocking GnRH signaling, it suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby reducing testosterone production in prostate cancer models.

Table 3: In Vitro Binding Affinities

TargetKi(nM)K_i \, (\text{nM})
GnRH Receptor12.3
Androgen Receptor>10,000
Estrogen Receptor α>10,000

Antiproliferative Activity

In LNCaP prostate cancer cells, the compound inhibits proliferation (IC50=8.7μM\text{IC}_{50} = 8.7 \, \mu\text{M}) by inducing G1 cell cycle arrest and apoptosis via caspase-3 activation. Notably, it shows no cytotoxicity toward normal prostate epithelial cells (IC50>100μM\text{IC}_{50} > 100 \, \mu\text{M}), suggesting a favorable therapeutic window.

Analytical Characterization

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. Key spectral data include:

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 8.71 (d, J=4.8HzJ = 4.8 \, \text{Hz}, 1H, pyridine-H), 7.85–7.20 (m, 14H, aromatic-H), 4.32 (s, 2H, CH2_2)

  • IR (KBr): 1715 cm1^{-1} (C=O), 1660 cm1^{-1} (C=N)

Future Directions and Challenges

Pharmacokinetic Optimization

Despite its promising in vitro activity, the compound exhibits low oral bioavailability (F=18%F = 18\%) due to poor intestinal permeability and first-pass metabolism. Prodrug strategies, such as esterification of the ketone groups, are under investigation to enhance absorption.

Targeted Delivery Systems

Nanoparticle-based formulations (e.g., PLGA nanoparticles) are being explored to improve tumor-specific delivery and reduce off-target effects. Preliminary studies in xenograft models show a 2.3-fold increase in tumor accumulation compared to free drug.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator